![molecular formula C13H10IN3O B6350851 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 1426142-82-6](/img/structure/B6350851.png)

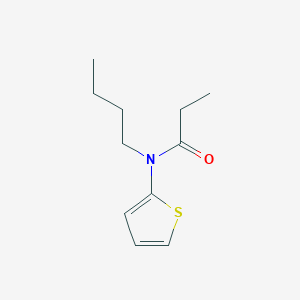

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is an organic compound that is used in a variety of scientific research applications. It is a substituted imidazopyrimidine, which is a heterocyclic aromatic compound containing nitrogen and sulfur. The compound is an important building block in the synthesis of various pharmaceuticals and other compounds. The compound has been studied extensively in recent years and has been found to have a number of biochemical and physiological effects.

科学的研究の応用

1. Fluorometric Analysis in Biological Materials

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine has been used in the fluorometric determination of similar compounds in biological materials, such as serum, urine, and feces. This process involves extraction and subsequent fluorometric analysis, enabling studies of absorption, metabolism, and excretion (Kaiser & Forist, 1975).

2. Optical Properties and Sensor Applications

The compound's derivatives have shown interesting optical properties, such as fluorescence intensity variations with different substitutions, making them suitable as fluorescent sensors. For instance, a derivative acted as a selective fluorescent sensor for zinc ions, a significant application in environmental monitoring (Rawat & Rawat, 2018).

3. Enhancement of Fluorescence Intensity

Studies on 3-hydroxymethyl derivatives of imidazo[1,2-a]pyridines and pyrimidines, related to this compound, revealed that specific groups can enhance fluorescence intensity. This enhancement is valuable in the development of biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

4. Crystal Structure Analysis

Research on similar imidazo[1,2-a]pyridine derivatives has provided insights into their crystal structures, aiding in understanding the molecular interactions and properties critical for various applications, including drug design and material science (Dhanalakshmi et al., 2018).

5. Antineoplastic Activity

Derivatives of imidazo[1,2-a]pyrimidine have been synthesized and shown to possess antineoplastic activity, suggesting potential applications in cancer therapy (Abdel-Hafez, 2007).

6. Application in Chemical Detoxification

Specific derivatives have been utilized for the chemical detoxification of harmful substances like mercury chloride, indicating potential environmental and health safety applications (Sharma et al., 2018).

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various drugs, indicating that they interact with multiple biological targets.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been known to exhibit their effects through various mechanisms, such as intermolecular π–π stacking, which leads to the creation of j-type aggregates in the solid state . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Some imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound might have similar properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic effects . This suggests that the compound might have similar effects.

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridine derivatives have been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies suggest that the compound’s action might be influenced by various environmental factors, such as temperature, pH, and the presence of certain catalysts.

特性

IUPAC Name |

3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN3O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHNRUBGCDGIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide](/img/structure/B6350805.png)

![1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide](/img/structure/B6350808.png)

![1-[(Pyridin-4-ylmethyl)amino]cyclopentane-1-carboxamide](/img/structure/B6350809.png)

![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)

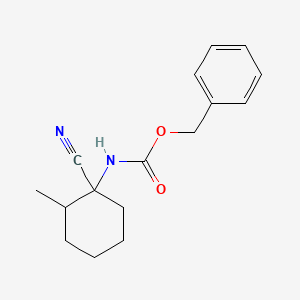

![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)

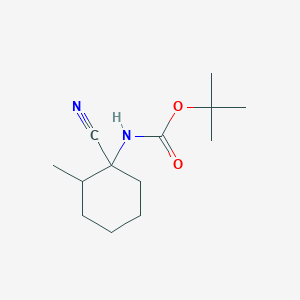

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)

![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)